PIK-inhibitors -

PIK-inhibitors

Catalog Number: EVT-274190
CAS Number:
Molecular Formula: C19H17N5O2
Molecular Weight: 347.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PIK-inhibitors are a class of small molecules that specifically target and block the activity of Phosphoinositide 3-kinases (PI3Ks). PI3Ks are a family of enzymes that play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking []. Dysregulation of the PI3K signaling pathway is frequently implicated in various diseases, including cancer, inflammatory disorders, and metabolic diseases, making PIK-inhibitors a promising area of research for therapeutic development.

  • PIK-75: A dual inhibitor targeting both PI3K and CDK9 []. It is a potent inhibitor of the PI3K p110α catalytic subunits [].
  • BGT226: A PI3K inhibitor, specifically targeting the p110α−subunit of PI3K [].
  • PIK-93: A small molecule that modulates the tumor microenvironment by mediating PD-L1 ubiquitination, enhancing the PD-L1–Cullin-4A interaction. It reduces PD-L1 levels on M1 macrophages and enhances M1 antitumor cytotoxicity [].
  • PIK-C98: A novel PI3K inhibitor identified through a high-throughput virtual screen. It inhibits all class I PI3Ks at nano- or low micromolar concentrations [].
  • PIK-001: A novel fused triazolo-pyrimidine chemical matter designed to selectively inhibit Phosphatidylinositol 3-phosphate 5-kinase (PIKfyve) [].

Wortmannin

  • Compound Description: Wortmannin is a potent, non-specific, and irreversible inhibitor of PI3Ks (phosphatidylinositol 3-kinases) []. It exhibits a broad range of inhibitory activity against various PI3K isoforms, including class I, II, and III PI3Ks []. Wortmannin is widely used as a pharmacological tool to study PI3K signaling pathways in various cellular processes, including cell growth, proliferation, survival, and metabolism [].

LY294002

  • Compound Description: LY294002 is a morpholine-containing compound that acts as a potent and selective inhibitor of PI3Ks []. It exhibits a preference for inhibiting class I PI3Ks over other isoforms []. LY294002 is widely employed as a research tool to investigate the role of PI3K signaling in various cellular functions and disease models.
  • Relevance: LY294002 is structurally related to PIK-inhibitors due to its shared ability to inhibit PI3K activity, specifically targeting class I isoforms []. While the specific PIK-inhibitors discussed in the provided papers may exhibit greater selectivity for certain PI3K isoforms, the common target and mechanism of action highlight their structural similarities and potential for overlapping biological effects.

PIK-75

  • Compound Description: PIK-75 is a potent and selective inhibitor of class I PI3Ks, exhibiting a strong preference for the p110α isoform [, , , , , ]. It has demonstrated anti-tumor activity in various cancer models, including breast cancer, multiple myeloma, and melanoma [, , , , ]. PIK-75 effectively inhibits CXCR4 signaling, which plays a crucial role in the interaction between chronic lymphocytic leukemia (CLL) cells and marrow stromal cells, contributing to drug resistance []. Additionally, PIK-75 has shown efficacy in overcoming venetoclax resistance in mantle cell lymphoma by blocking PI3K-AKT signaling and MCL-1 expression [].

BGT226

  • Compound Description: BGT226 is a dual PI3K/mTOR inhibitor that exhibits potent anti-tumor activity in various cancer models. It has demonstrated efficacy in preclinical studies of cutaneous squamous cell carcinoma (cSCC), suggesting its potential as a therapeutic option for this malignancy [].
  • Relevance: BGT226 is structurally related to PIK-inhibitors due to its ability to inhibit PI3K, a key target of this compound class []. While BGT226 also targets mTOR, its shared mechanism of action on the PI3K pathway highlights its structural similarities and potential for overlapping biological effects with other PIK-inhibitors.

PIK-93

  • Compound Description: PIK-93 is a small-molecule inhibitor that modulates the tumor microenvironment by reducing PD-L1 levels on M1 macrophages []. This modulation enhances the efficacy of immune checkpoint inhibitors (ICIs) in non-small cell lung cancer (NSCLC) []. PIK-93 achieves this by promoting the ubiquitination and degradation of PD-L1 through enhanced interaction with Cullin-4A [].
  • Relevance: PIK-93 belongs to the PIK-inhibitor family and demonstrates the diverse mechanisms of action within this class of compounds []. Although it doesn't directly inhibit PI3K kinase activity like some other members, its naming convention suggests structural similarities and potential development from a shared chemical scaffold with other PIK-inhibitors.

PIK-C98 (C98)

  • Compound Description: PIK-C98, also known as C98, is a novel small molecule PI3K inhibitor discovered through high-throughput virtual screening []. It exhibits potent inhibitory activity against all class I PI3Ks, including those harboring oncogenic mutations, while showing no direct effects on AKT or mTOR []. C98 effectively inhibits PI3K/AKT/mTOR signaling in multiple myeloma cells, leading to apoptosis and tumor growth delay in preclinical models [].
  • Relevance: PIK-C98 is classified as a PIK-inhibitor due to its specific and potent inhibition of class I PI3Ks []. This targeted inhibition of PI3Ks highlights its structural similarity and shared mechanism of action with other PIK-inhibitors, suggesting a common chemical scaffold and potential for overlapping biological effects within this compound class.

GSK2126458

  • Compound Description: GSK2126458 is a potent and selective inhibitor of PI3K, demonstrating significant efficacy in reducing neutrophil-sperm interaction in cattle []. This inhibition is achieved at nanomolar concentrations, highlighting its potency []. GSK2126458 appears to exert its inhibitory effects by primarily targeting neutrophil movement and attachment to sperm, rather than directly affecting sperm motility or fertilization [].
  • Relevance: Although the specific structural relation to PIK-inhibitors is not explicitly stated, GSK2126458's classification as a potent PI3K inhibitor strongly suggests its inclusion within this compound class or a closely related chemical category []. The shared target and mechanism of action indicate potential structural similarities and potential for overlapping biological effects with other PIK-inhibitors.

ZSTK474

  • Compound Description: ZSTK474 is a potent pan-class I PI3K inhibitor, demonstrating broad inhibitory activity against all four isoforms of class I PI3Ks (α, β, γ, and δ) [, ]. It has shown significant efficacy in inhibiting the proliferation of various cancer cell lines in vitro, including those with activating mutations in PIK3CA []. ZSTK474 effectively disrupts PI3K signaling downstream of receptor tyrosine kinases and has been explored as a potential therapeutic agent for various cancers []. Notably, ZSTK474 has also demonstrated potent inhibition of neutrophil–sperm interaction in cattle, similar to other PI3K inhibitors, suggesting its potential in influencing reproductive processes [].
  • Relevance: ZSTK474 is considered structurally related to PIK-inhibitors due to its potent and broad inhibition of class I PI3Ks [, ]. Its ability to target multiple isoforms of PI3K, similar to some PIK-inhibitors, suggests a common chemical scaffold and mechanism of action, highlighting its membership within this compound class or a closely related category.

GDC-0941

  • Compound Description: GDC-0941 is a potent, orally bioavailable inhibitor of class I PI3Ks, demonstrating a preference for inhibiting p110α and p110δ isoforms [, ]. It effectively inhibits the proliferation of various cancer cell lines, including those harboring activating PIK3CA mutations []. GDC-0941 has been investigated in clinical trials for the treatment of solid tumors. Notably, GDC-0941 has also exhibited potent inhibition of neutrophil-sperm interaction in cattle, suggesting its potential influence on reproductive processes mediated by PI3K signaling [].
  • Relevance: GDC-0941 is structurally related to PIK-inhibitors due to its potent inhibition of class I PI3Ks, particularly p110α and p110δ isoforms [, ]. This shared target and mechanism of action indicate a common chemical scaffold and potential for overlapping biological effects within this compound class.

NVP-BEZ235

  • Compound Description: NVP-BEZ235 is a potent dual inhibitor of PI3K and mTOR, targeting both PI3K/Akt and mTORC1/2 signaling pathways [, ]. It has demonstrated significant anti-tumor activity in various preclinical cancer models, including those with PIK3CA mutations or PTEN loss []. NVP-BEZ235's ability to simultaneously inhibit both PI3K and mTOR makes it a promising therapeutic candidate for cancers driven by aberrant activation of these pathways.
  • Relevance: NVP-BEZ235 is considered structurally related to PIK-inhibitors due to its potent inhibition of PI3K, a key target for this compound class [, ]. While NVP-BEZ235 also targets mTOR, its dual inhibition mechanism highlights its structural similarities and potential for overlapping biological effects with other PIK-inhibitors.

BKM-120

  • Compound Description: BKM-120 is an orally bioavailable inhibitor of class I PI3Ks, demonstrating potent anti-tumor activity in various cancer models, including those with PIK3CA mutations []. It exhibits a preference for inhibiting the p110α isoform, a common target for PIK-inhibitors []. BKM-120 has been investigated in clinical trials for the treatment of solid tumors. Notably, despite being a weaker PI3K inhibitor compared to some other compounds in its class, BKM-120 exhibits a potent ability to induce apoptosis, suggesting a unique mode of action that warrants further investigation [].
  • Relevance: BKM-120 is classified as a PIK-inhibitor due to its potent and selective inhibition of class I PI3Ks, specifically targeting the p110α isoform []. This shared target and mechanism of action with other PIK-inhibitors, alongside its unique apoptotic-inducing properties, highlight its structural relationship and potential for overlapping, yet distinct, biological effects within this compound class.
Classification

Phosphoinositide 3-kinase inhibitors can be classified based on their specificity and the isoforms they target:

  • Class I Inhibitors: These primarily inhibit the class I phosphoinositide 3-kinases, which are further divided into:
    • Class IA: These are activated by receptor tyrosine kinases and include isoforms such as p110α and p110β.
    • Class IB: These are activated by G protein-coupled receptors and include isoform p110γ.
  • Class II Inhibitors: Target class II phosphoinositide 3-kinases, which have distinct roles in cellular signaling.
  • Class III Inhibitors: These inhibit class III phosphoinositide 3-kinases involved in endosomal trafficking.
Synthesis Analysis

The synthesis of phosphoinositide 3-kinase inhibitors involves various organic chemistry techniques. For example, the synthesis of novel inhibitors often includes:

  1. Trisubstituted Triazines and Pyrimidines: These structures have been shown to exhibit potent inhibition against phosphoinositide 3-kinase. The synthesis typically involves:
    • Utilizing morpholine as a substituent due to its known importance in enhancing inhibitory activity.
    • Employing palladium-catalyzed cross-coupling reactions to form desired compounds with high yields.
    • Reaction conditions often include solvents like dimethyl sulfoxide or tetrahydrofuran with bases such as sodium carbonate to facilitate reactions .
  2. Molecular Modeling Techniques: Computational methods such as molecular docking are employed alongside experimental synthesis to optimize the structural characteristics of inhibitors .
Molecular Structure Analysis

Phosphoinositide 3-kinase inhibitors typically share common structural features that facilitate binding to the active site of the kinase:

  • Core Structures: Many inhibitors contain a core structure derived from pteridinone or benzimidazole scaffolds, which allow for specific interactions with the enzyme's active site.
  • Functional Groups: Substituents such as thiazoles or aromatic rings enhance binding affinity through hydrophobic interactions and hydrogen bonding .

The structural analysis often utilizes techniques like Nuclear Magnetic Resonance spectroscopy and X-ray crystallography to elucidate binding conformations and interactions at the molecular level.

Chemical Reactions Analysis

Chemical reactions involving phosphoinositide 3-kinase inhibitors primarily focus on their interactions with target kinases:

  1. Kinase Assays: The inhibitory activity is often assessed using enzyme-linked assays where the inhibitor is incubated with the kinase in the presence of ATP. The resulting phosphorylated products are quantified to determine inhibitory potency.
  2. Selectivity Profiling: Inhibitors are tested against a panel of kinases to evaluate selectivity and off-target effects. This is crucial for understanding potential side effects in therapeutic applications .
Mechanism of Action

The mechanism of action for phosphoinositide 3-kinase inhibitors generally involves:

  1. Competitive Inhibition: Many inhibitors act as competitive antagonists at the ATP-binding site of the kinase, preventing substrate phosphorylation.
  2. Allosteric Modulation: Some compounds may bind to sites distinct from the active site, altering enzyme conformation and reducing activity.

The detailed binding interactions can be modeled using computational docking studies that predict how different structural modifications impact binding affinity and specificity .

Physical and Chemical Properties Analysis

Phosphoinositide 3-kinase inhibitors exhibit diverse physical and chemical properties:

  • Solubility: Many compounds are designed to be water-soluble to facilitate in vivo studies.
  • Stability: Hydrolytic stability is often enhanced through careful selection of functional groups during synthesis.

Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to correlate structural features with biological activity, aiding in the design of more effective inhibitors .

Applications

Phosphoinositide 3-kinase inhibitors have significant applications in various fields:

  1. Cancer Therapy: They are being explored as therapeutic agents due to their ability to inhibit pathways critical for tumor growth and survival.
  2. Metabolic Disorders: Some inhibitors show promise in treating conditions like diabetes by modulating insulin signaling pathways.
  3. Inflammatory Diseases: Their role in immune cell signaling makes them potential candidates for treating autoimmune disorders.

Properties

Product Name

PIK-inhibitors

IUPAC Name

3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)aniline

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C19H17N5O2/c20-13-4-1-3-12(11-13)17-22-15-14-5-2-6-21-19(14)26-16(15)18(23-17)24-7-9-25-10-8-24/h1-6,11H,7-10,20H2

InChI Key

RQPKSOWRJPRYCN-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)N

Solubility

Soluble in DMSO

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.